7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one
Description
7-Hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a hydroxyl group at position 7, a methoxy group at position 5, a phenyl ring at position 2, and a 4-methylpiperazinylmethyl substituent at position 7. The 4-methylpiperazine moiety is a common pharmacophore in medicinal chemistry, often introduced to enhance solubility, bioavailability, or receptor binding affinity . The compound’s synthesis likely involves a Mannich reaction, where formaldehyde and 4-methylpiperazine are condensed with a preformed chromen-4-one scaffold under reflux conditions .
Properties
IUPAC Name |
7-hydroxy-5-methoxy-8-[(4-methylpiperazin-1-yl)methyl]-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-8-10-24(11-9-23)14-16-17(25)12-20(27-2)21-18(26)13-19(28-22(16)21)15-6-4-3-5-7-15/h3-7,12-13,25H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTTUKHZUJOWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C3C(=C(C=C2O)OC)C(=O)C=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one typically involves multiple steps starting from 5,7-dihydroxyisoflavones. The key steps include:
Protection of the Hydroxy Group: The 7-hydroxy group is protected using dimethylcarbamoylchloride.
Aminomethylation: The protected intermediate undergoes aminomethylation using formaldehyde aminals to introduce the piperazine moiety.
Deprotection: The final step involves deprotection to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the chromone ring can be reduced to form chromanols.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Quinones.
Reduction: Chromanols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is with a molecular weight of approximately 380.44 g/mol. The compound features a chromenone backbone substituted with a piperazine moiety, which is significant for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, Mannich bases derived from chromenones have shown promising results in inhibiting cancer cell proliferation. Specifically, derivatives have been tested for their ability to inhibit human carbonic anhydrase isoforms, which are implicated in tumor progression and metastasis. The compound's structure allows for interaction with these enzymes, showcasing its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various studies. It has been evaluated in murine models of inflammation, showing efficacy in reducing inflammatory markers and symptoms. This suggests potential therapeutic applications in treating inflammatory diseases . The mechanism of action may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Antimicrobial Activity
Compounds within this class have also been reported to possess antimicrobial properties. The presence of the piperazine group enhances the interaction with microbial targets, making these compounds effective against a range of pathogens, including bacteria and fungi .
Case Study 1: Inhibition of Carbonic Anhydrase
A study focused on the inhibition of human carbonic anhydrase isoforms by derivatives of chromenones highlighted the potential of this compound as a therapeutic agent in cancer treatment. The compound exhibited significant inhibitory activity with Ki values indicating potent binding affinity .
Case Study 2: Anti-inflammatory Model
In a murine model assessing acute airway inflammation, the compound displayed promising results in reducing inflammation markers when administered intraperitoneally. This suggests that modifications to its structure could enhance its pharmacokinetic profile and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to potential anti-cancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-4-one derivatives exhibit diverse biological activities modulated by substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Analogues
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one ()
- Substituents :
- Position 5: Hydroxyl
- Position 7: Methoxy
- Position 2: 4-Methoxyphenyl
- Key Differences :
- The 4-methoxyphenyl group at position 2 may enhance lipophilicity compared to the target compound’s phenyl group.
7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one ()
- Substituents :
- Position 7: Hydroxyl
- Position 8: 4-(2-Hydroxyethyl)piperazinylmethyl
- Position 2: Methyl
- Position 3: 2-Methoxyphenyl
- Key Differences :
- The 2-hydroxyethyl group on the piperazine ring improves hydrophilicity compared to the target compound’s 4-methylpiperazine .
- Methyl at position 2 (vs.
7-Hydroxy-4-methyl-8-(piperazinyl)chromen-2-ones ()
- Substituents :
- Position 4: Methyl
- Position 8: Piperazine (unsubstituted)
- Key Differences :
- The absence of a methyl group on the piperazine ring reduces steric hindrance, which may affect metabolic stability .
- The 4-methyl group on the chromenone core could influence electronic properties (e.g., electron-donating effects).
Functional and Pharmacological Implications
Piperazine Modifications :
- The 4-methylpiperazine in the target compound balances lipophilicity and solubility, whereas hydroxyethyl-piperazine derivatives () prioritize aqueous solubility .
- Piperazine-free analogs () lack cationic amine functionality, limiting interactions with anionic biological targets (e.g., enzymes or nucleic acids).
- Substituent Positioning: Methoxy groups at positions 5 (target) vs. 7 () alter electron distribution across the chromenone core, impacting antioxidant or enzyme-inhibitory activities .
Data Tables
Table 1: Substituent Comparison of Chromen-4-one Derivatives
Table 2: Physicochemical Properties
| Compound Name | logP* | Solubility (mg/mL) | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | ~2.5 | ~0.1 (PBS) | 2 (7-OH, piperazine) |
| 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | ~3.0 | ~0.05 (PBS) | 1 (5-OH) |
| 7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-... | ~1.8 | ~0.3 (PBS) | 3 (7-OH, 2-OH ethyl) |
*Predicted using fragment-based methods.
Biological Activity
7-Hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromones. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections provide a detailed overview of its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships.
The molecular formula of this compound is with a molecular weight of 380.4 g/mol. The compound features a chromone backbone with hydroxyl and methoxy groups that contribute to its biological properties.
Antitumor Activity
Research indicates that derivatives of chromones, including the compound , exhibit significant antitumor activity. In studies involving cell lines, it has been shown to induce cell cycle arrest and apoptosis in various cancer types.
- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells, a critical mechanism for halting proliferation .
- Apoptosis Induction : It promotes apoptotic pathways, which are essential for eliminating cancerous cells. This effect is often mediated through the activation of caspases and the mitochondrial pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : It has been demonstrated to inhibit enzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis .
| Enzyme Target | Ki (nM) |
|---|---|
| hCA I | 484.02 |
| hCA II | 526.30 |
- Antioxidant Properties : The presence of hydroxyl and methoxy groups enhances its antioxidant capacity, which is crucial in mitigating oxidative stress in cancer cells .
Neuropharmacological Effects
In addition to its antitumor properties, this compound has shown promise in neuropharmacology:
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
- Cognitive Enhancement : Some derivatives have exhibited acetylcholinesterase inhibition, suggesting potential applications in treating Alzheimer's disease .
Case Studies
Several studies have explored the efficacy of this compound:
- In Vitro Studies : A study conducted on human tumor cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates, indicating its potential as an effective anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and biological activity.
- Piperazine Moiety : The incorporation of the piperazine ring improves binding affinity to target receptors and enzymes.
Q & A
Q. What synthetic routes are reported for 7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one, and how can reaction yields be optimized?
The compound is synthesized via a Mannich reaction , involving formaldehyde, dimethylamine, and a chromenone precursor (e.g., daidzein derivatives). Key parameters include pH control (~8–9), ethanol as solvent, and reaction temperatures between 60–80°C. Yield optimization requires adjusting amine equivalents (1.2–2.0 eq), monitoring reaction progress via TLC, and using column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, piperazinylmethyl at C8).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated for C₂₂H₂₄N₂O₅: 396.42 g/mol).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., C8–N bond angles ~109.5°) .
Q. What solvent systems are suitable for stability testing of this chromenone derivative?
Conduct stability studies in aqueous buffers (pH 4–9) and organic solvents (methanol, DMSO). Monitor degradation via HPLC (C18 column, mobile phase: methanol/buffer [65:35], pH 4.6 adjusted with acetic acid) under accelerated conditions (40°C/75% RH). Instability in acidic conditions may indicate hydrolysis of the piperazinylmethyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Standardize protocols:
Q. What experimental designs are recommended for studying its environmental fate and ecotoxicological impact?
Follow longitudinal environmental partitioning studies :
- Phase 1 : Determine logP (octanol-water partitioning) and soil adsorption coefficients (Kd) using OECD Guideline 121.
- Phase 2 : Assess biodegradation in OECD 301F tests (activated sludge, 28 days).
- Phase 3 : Ecotoxicity via Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .
Q. How does the piperazinylmethyl group at C8 influence pharmacological activity compared to other substituents?
Perform SAR (structure-activity relationship) studies :
- Synthesize analogs with alternative C8 groups (e.g., 8-methyl, 8-allyl).
- Test against target proteins (e.g., kinases) using FP (fluorescence polarization) assays.
- Computational docking (AutoDock Vina) to compare binding affinities. The piperazinyl group enhances solubility and may introduce hydrogen bonding with Asp86 in kinase active sites .
Q. What strategies mitigate spectral interference during HPLC analysis of metabolites?
Use tandem mass spectrometry (LC-MS/MS) with MRM (multiple reaction monitoring) for selective detection. Optimize ionization parameters:
- ESI+ mode for protonated ions ([M+H]⁺).
- Collision energy: 20–35 eV for fragmentation.
- Internal standards (e.g., deuterated analogs) to correct matrix effects .
Methodological Notes
- Data Contradictions : Always cross-validate findings with orthogonal methods (e.g., NMR vs. X-ray for structure; enzymatic vs. cellular assays for activity).
- Experimental Controls : Include vehicle controls (DMSO <0.1%) and reference compounds (e.g., staurosporine for kinase assays).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
